molecular formula C7H6F3NO B565486 4-(Trifluoromethoxy)aniline-15N CAS No. 1246815-55-3

4-(Trifluoromethoxy)aniline-15N

Cat. No.: B565486
CAS No.: 1246815-55-3
M. Wt: 178.119
InChI Key: XUJFOSLZQITUOI-KHWBWMQUSA-N
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Description

4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline where the hydrogen atom in the amino group is replaced by a nitrogen-15 isotope, and a trifluoromethoxy group is attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E in the presence of trichloroisocyanuric acid or N-fluorobenzenesulfonimide . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)aniline-15N involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production is typically carried out in specialized facilities equipped to handle fluorinating agents and isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(Trifluoromethoxy)aniline-15N is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of labeled pharmaceuticals for tracing metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)aniline-15N involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen-15 isotope labeling enables researchers to trace the compound’s metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .

Properties

CAS No.

1246815-55-3

Molecular Formula

C7H6F3NO

Molecular Weight

178.119

IUPAC Name

4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1

InChI Key

XUJFOSLZQITUOI-KHWBWMQUSA-N

SMILES

C1=CC(=CC=C1N)OC(F)(F)F

Synonyms

4-(Trifluoromethoxy)benzenamine-15N;  (4-(Trifluoromethoxy)phenyl)amine-15N;  p-Trifluoromethoxyphenylamine-15N;  α,α,α-Trifluoro-p-anisidine-15N,

Origin of Product

United States

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